Product packaging for Bis(p-iodophenyl) sulfide(Cat. No.:CAS No. 73927-07-8)

Bis(p-iodophenyl) sulfide

Cat. No.: B3056753
CAS No.: 73927-07-8
M. Wt: 438.07 g/mol
InChI Key: DUVVOUSAQUQNMU-UHFFFAOYSA-N
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Description

Bis(p-iodophenyl) sulfide (CAS 73927-07-8) is a solid organoiodine compound with the molecular formula C₁₂H₈I₂S and a molecular weight of 438.07 g/mol . This diaryl sulfide features a sulfur atom bridging two para-iodophenyl rings, creating a multifunctional scaffold highly valued in advanced materials research and organic synthesis . The compound's primary research value lies in its two reactive carbon-iodine (C-I) bonds, which are the weakest among carbon-halogen bonds, facilitating their cleavage in metal-catalyzed cross-coupling reactions . This makes this compound a pivotal building block for constructing complex architectures such as dendrimers and liquid crystals via Suzuki-Miyaura or Ullmann-type couplings . Furthermore, the central sulfide bridge can be selectively oxidized to sulfoxide or sulfone derivatives, adding another dimension to its synthetic utility . A significant application is its role as a precursor in the synthesis of high-performance polymers. It can be used to produce high molecular weight, highly crystalline poly(p-phenylene sulfide) (PPS), a versatile engineering plastic known for its excellent thermal stability and used as a matrix in composites containing glass or carbon fiber . The rigid diaryl sulfide backbone, combined with the heavy iodine atoms, contributes to the enhanced properties of the resulting materials . This compound also serves as a key intermediate in the synthesis of specialized molecules like trans-AB₂C-type porphyrins for biomimetic systems . This compound is for research use only. It is not intended for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8I2S B3056753 Bis(p-iodophenyl) sulfide CAS No. 73927-07-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodo-4-(4-iodophenyl)sulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8I2S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVVOUSAQUQNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=CC=C(C=C2)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8I2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30224535
Record name Sulfide, bis(p-iodophenyl)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73927-07-8
Record name Sulfide, bis(p-iodophenyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073927078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfide, bis(p-iodophenyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30224535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of Bis P Iodophenyl Sulfide

Reactivity at the Sulfur Center

The sulfur atom in bis(p-iodophenyl) sulfide (B99878), with its lone pairs of electrons, is a key site of reactivity, rendering the molecule susceptible to oxidation and endowing it with nucleophilic characteristics.

Oxidation Reactions of Sulfides

The sulfur center in bis(p-iodophenyl) sulfide can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. The extent of oxidation is dependent on the nature and stoichiometry of the oxidizing agent employed. Common oxidizing agents such as hydrogen peroxide and potassium permanganate (B83412) can facilitate this transformation.

The oxidation proceeds in a stepwise manner. The initial oxidation of the sulfide yields bis(p-iodophenyl) sulfoxide. Further oxidation of the sulfoxide produces bis(p-iodophenyl) sulfone. The relative yields of the sulfoxide and sulfone can be controlled by the choice of oxidant and reaction conditions. For instance, the use of poly[4-(diacetoxyiodo)styrene] for the oxidation of diaryl sulfides has been shown to favor the formation of the sulfone over the sulfoxide.

A detailed mechanistic study on the formation of diaryl sulfoxides indicates that the reaction proceeds through an oxidation pathway. tandfonline.com The presence of certain substituents can influence the ease of oxidation. For example, diaryl sulfides containing a heterocyclic ring attached to a nitrogen atom have been observed to facilitate the oxidation of the sulfur center to the corresponding sulfoxide. tandfonline.com

Table 1: Oxidation Products of this compound

Oxidizing AgentProduct(s)Observations
Hydrogen Peroxide (H₂O₂)Bis(p-iodophenyl) sulfoxide, Bis(p-iodophenyl) sulfoneStepwise oxidation occurs.
Potassium Permanganate (KMnO₄)Bis(p-iodophenyl) sulfoxide, Bis(p-iodophenyl) sulfoneA strong oxidizing agent leading to extensive oxidation.
Poly[4-(diacetoxyiodo)styrene]Predominantly Bis(p-iodophenyl) sulfoneFavors the formation of the sulfone.

Heterocyclization Processes Involving Sulfide Linkages

Diaryl sulfides are valuable precursors in the synthesis of various sulfur-containing heterocyclic compounds. tandfonline.com The sulfide linkage can participate in intramolecular cyclization reactions, often facilitated by the reactivity of ortho substituents on the aryl rings. While specific examples of heterocyclization involving this compound are not extensively documented, the general reactivity patterns of diaryl sulfides suggest its potential in this area.

For instance, iron-mediated oxidative C-H coupling of diaryl sulfides with alkenes can lead to the formation of dihydrobenzofurans, where the sulfur atom directs the cyclization. rsc.org This type of reaction involves the formation of a radical cation on the arene, followed by quenching with the alkene. rsc.org Another approach involves the intramolecular cyclization of allyl o-iodophenyl sulfides. acs.org

The synthesis of eight-membered cyclic diaryl sulfides has been achieved through a reaction of 2-methylenebenzothiophene-3-ones with arynes. mdpi.comscilit.com These examples highlight the versatility of the sulfide moiety in constructing complex heterocyclic frameworks. Given the presence of the reactive C-I bonds in this compound, it could potentially undergo intramolecular cyclization reactions under appropriate conditions to form novel sulfur-containing heterocycles.

Nucleophilic Characteristics of the Sulfide Moiety

The sulfur atom in this compound possesses lone pairs of electrons, rendering it nucleophilic. This nucleophilicity allows it to react with electrophiles. A common reaction demonstrating this characteristic is the alkylation of sulfides to form ternary sulfonium (B1226848) salts. msu.edu For example, the reaction of a diaryl sulfide with an alkyl halide results in the formation of a sulfonium salt. msu.edu

The nucleophilicity of the sulfur in diaryl sulfides is sufficient to participate in various reactions. For instance, the hydrolysis of N-diarylsulfoniodimethylsulfoximinium salts, which are prepared from diaryl sulfides, proceeds via nucleophilic attack at the sulfur atom. tandfonline.comtandfonline.com The rate of such reactions is influenced by the substituents on the aryl rings. tandfonline.com The electron-withdrawing nature of the iodine atoms in this compound would be expected to modulate the nucleophilicity of the sulfur atom compared to unsubstituted diphenyl sulfide.

The sulfur atom's nucleophilicity is a key aspect of its role in biological systems and as a versatile intermediate in organic synthesis. It can form covalent bonds with nucleophilic sites in biological molecules and participate in redox reactions.

Reactivity of the Aryl Iodide Moieties

The two p-iodophenyl groups in this compound provide additional reactive sites, primarily through the carbon-iodine bonds. These sites are susceptible to a variety of transformations, most notably cross-coupling reactions and the formation of halogen bonds.

Cross-Coupling Reactions (e.g., Sonogashira-Hagihara Coupling)

The carbon-iodine bonds in this compound are amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. The high reactivity of aryl iodides makes them excellent substrates for these transformations. tcichemicals.com

Sonogashira-Hagihara Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper co-catalyst. wikipedia.orgrsc.org this compound can undergo a double Sonogashira-Hagihara coupling with terminal alkynes to introduce two acetylenic substituents. The reaction is typically carried out in the presence of a base, such as an amine, which also serves as the solvent. wikipedia.org The synthesis of 2,4′-bis(alkynyl)diphenyl sulfones via a Sonogashira reaction highlights the utility of this method for related structures. mdpi.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. diva-portal.orglibretexts.org this compound can be coupled with two equivalents of an arylboronic acid to synthesize tetra-aryl sulfide derivatives. This reaction is highly valued for its tolerance of a wide range of functional groups. tcichemicals.com

Heck Coupling: The Heck reaction couples an alkene with an aryl halide under palladium catalysis. organic-chemistry.org This reaction would allow for the introduction of vinyl groups onto the phenyl rings of this compound. Intramolecular Heck reactions of related (2-iodophenyl) derivatives have been used to synthesize phosphorus-containing heterocycles. nih.govacs.org

Table 2: Cross-Coupling Reactions of Aryl Iodides

Reaction NameCoupling PartnerCatalyst SystemProduct Type
Sonogashira-HagiharaTerminal AlkynePd catalyst, Cu co-catalyst, BaseAryl-alkyne
Suzuki-MiyauraOrganoboron CompoundPd catalyst, BaseBiaryl
HeckAlkenePd catalyst, BaseAryl-alkene

Formation of Halogen Bond Donor Sites

The iodine atoms in this compound can act as halogen bond donors. A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis basic (electron-donating) site. nih.gov The strength of the halogen bond increases with the polarizability of the halogen atom, making iodine an excellent halogen bond donor. mcgill.ca

The presence of electron-withdrawing groups on the aryl ring enhances the positive electrostatic potential of the σ-hole, thereby strengthening the halogen bond. In this compound, the electronegative sulfur atom and the phenyl rings contribute to this effect.

Halogen bonding plays a crucial role in crystal engineering and the design of supramolecular assemblies. nih.gov Co-crystallization of iodoarenes with halogen bond acceptors, such as nitrogen or oxygen-containing molecules, can lead to the formation of well-defined structures. mcgill.camdpi.com For example, 3,3′-bis(iodophenyl)bithiazolidinylidene-2,4,2′,4′-tetrathione, a molecule with a similar bis(iodophenyl) motif, has been shown to form halogen bonding interactions in the solid state. rsc.org The sulfur atoms in other molecules have also been shown to act as halogen bond acceptors. acs.org This property makes this compound a potentially useful building block for the construction of novel solid-state materials with specific structural and electronic properties.

Table 3: Common Halogen Bond Donors and Acceptors

RoleExamples
Halogen Bond Donors Iodoarenes, Bromoarenes, Chloroarenes
Halogen Bond Acceptors Amines, Ethers, Carbonyls, π-systems, Halide anions

Intramolecular and Intermolecular Reaction Pathways

The reactivity of this compound is characterized by the interplay between the nucleophilic sulfur atom and the two reactive carbon-iodine (C-I) bonds on the aromatic rings. This structure allows for a variety of both intramolecular and intermolecular reaction pathways, making it a versatile building block in organic synthesis. These pathways are predominantly explored through transition metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and photochemical transformations.

Intermolecular Reaction Pathways

Intermolecular reactions of this compound involve interactions with external reagents, typically leading to the formation of larger molecular structures or functional group transformations at the iodine-substituted positions.

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of two aryl iodide moieties makes this compound an excellent substrate for a range of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. eie.grthieme-connect.com Palladium and copper-based catalytic systems are most commonly employed for such transformations. eie.grchemie-brunschwig.ch

The general mechanism for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck coupling, involves the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation (in the case of Suzuki or Stille coupling) or migratory insertion (in the case of Heck coupling), and finally, reductive elimination to yield the product and regenerate the active catalyst. Given that the molecule has two C-I bonds, sequential or double cross-coupling can be achieved to synthesize symmetrical or unsymmetrical derivatives.

Table 1: Representative Intermolecular Cross-Coupling Reactions of Aryl Iodides

Reaction TypeCatalyst/ReagentsTypical SubstrateProduct TypeYieldReference
Suzuki-Miyaura CouplingPd(OAc)₂, K₃PO₄, PEG-400Aryl IodideBiarylGood to Excellent thieme-connect.com
Ullmann Biaryl SynthesisPd(OAc)₂, N₂H₄·H₂OAryl IodideSymmetrical BiarylGood to Excellent thieme-connect.com
C-S Cross-CouplingEosin Y, Visible LightAryl Iodide, Aryl ThiolDiaryl SulfideHigh beilstein-journals.org
Microwave-Assisted C-S CouplingPd(OAc)₂/dppf, Cs₂CO₃Aryl Iodide, ThiophenolDiaryl SulfideHigh (e.g., 94% for 4-nitrothiophenol) nih.gov
Nucleophilic Aromatic Substitution (SNAr)

The iodine atoms in this compound can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) pathway. While aryl iodides are generally less reactive in SNAr than their fluoride (B91410) or chloride counterparts unless activated by strong electron-withdrawing groups, the reaction can be promoted under forcing conditions or by using highly nucleophilic reagents. strath.ac.uk This pathway allows for the introduction of a wide variety of functional groups, such as amines, alkoxides, and other heteroatoms. The reaction typically proceeds via a Meisenheimer complex if the aromatic ring is sufficiently electron-deficient. strath.ac.uk For unactivated aryl halides, transition metal catalysis is often required to facilitate the substitution. sioc-journal.cn

Photochemical C-S Bond Formation

Under UV irradiation, this compound can participate in intermolecular reactions. Research has shown that aryl iodides can react with disulfides under metal-free and photocatalyst-free conditions to form new C-S bonds. bohrium.comfrontiersin.org The proposed mechanism involves the photo-excitation of the aryl iodide, leading to the homolytic cleavage of the C-I bond to generate an aryl radical. This radical can then couple with a sulfur-based radical, generated from the disulfide, to form the cross-coupled product. frontiersin.org This method provides a mild and efficient route to unsymmetrical diaryl sulfides.

Intramolecular Reaction Pathways

Intramolecular reactions of this compound involve the reaction of one part of the molecule with another, typically leading to the formation of new cyclic structures.

Intramolecular Ullmann Condensation: Synthesis of Thianthrene (B1682798)

One of the most significant potential intramolecular reactions of this compound is its cyclization to form substituted thianthrene. Thianthrene is a sulfur-containing heterocyclic compound with a butterfly-shaped structure. This transformation can be envisioned as an intramolecular Ullmann-type coupling reaction. organic-chemistry.org In this process, typically promoted by copper catalysts at elevated temperatures, the two C-I bonds react in a concerted or stepwise manner to form a new carbon-carbon bond, leading to the fused ring system. While the direct cyclization of this compound is not extensively documented, the synthesis of thianthrene derivatives from analogous di-halo precursors is a well-established method, suggesting the viability of this pathway. mdpi.com

Table 2: Conditions for Ullmann-Type Reactions

ReactionCatalyst/ReagentsSolventTemperatureProduct TypeReference
Intermolecular Aryl Sulfide SynthesisCuI (10 mol%), 1,10-phenanthroline (B135089)DMF120–150 °CDiaryl Sulfide
Classic Biaryl SynthesisExcess CopperVaries (often neat)~200 °CSymmetrical Biaryl organic-chemistry.org
Photochemical Cyclization

Photochemical methods provide an alternative pathway for the intramolecular cyclization of diaryl sulfides. Irradiation with UV light can induce an electrocyclic rearrangement. researchgate.net For instance, diaryl sulfides are known to undergo photocyclization to form dibenzothiophenes. This reaction proceeds through an excited state, leading to the formation of a dihydrophenanthrene-type intermediate, which then aromatizes, often in the presence of an oxidant like iodine or oxygen, to yield the final heterocyclic product. researchgate.net This pathway highlights a potential, alternative intramolecular reactivity of this compound under photochemical conditions, which would lead to different heterocyclic cores than thianthrene.

Non Covalent Interactions and Supramolecular Assembly

Halogen Bonding (XB) Phenomena in Iodinated Systems

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on an adjacent molecule. In the case of bis(p-iodophenyl) sulfide (B99878), the iodine atoms are the primary halogen bond donors.

The basis of halogen bonding lies in the anisotropic distribution of electron density around the covalently bonded halogen atom. This creates a region of positive electrostatic potential, known as a σ-hole, on the outermost portion of the halogen atom, opposite to the covalent bond. The magnitude of this σ-hole is a key determinant of the strength of the halogen bond. For iodine atoms in iodinated aromatic systems, the σ-hole is particularly pronounced due to iodine's high polarizability and the electron-withdrawing nature of the phenyl ring. The presence of the sulfur atom in bis(p-iodophenyl) sulfide can further influence the electronic properties of the phenyl rings and, consequently, the magnitude of the σ-hole on the iodine atoms. Computational studies on various organoiodine compounds have quantified the positive electrostatic potential (VS,max) of the σ-hole, which correlates with the strength of the halogen bonds formed.

The sulfur atom in the sulfide linkage of this compound can act as a halogen bond acceptor. The lone pairs of electrons on the sulfur atom provide a nucleophilic region that can interact with the electrophilic σ-hole of an iodine atom on a neighboring molecule. The ability of sulfur to participate in halogen bonding has been documented in various systems, where S···I interactions contribute to the stability of the crystal packing. In the context of this compound, this interaction can lead to the formation of extended supramolecular chains or networks. The geometry of the C-S-C bond in the sulfide influences the accessibility of the sulfur lone pairs for halogen bonding.

Halogen bonds are highly directional, with the interaction being strongest when the angle between the covalent bond to the halogen atom (C-I) and the halogen bond (I···X, where X is the acceptor) is close to 180°. This linearity is a hallmark of σ-hole interactions. The strength of halogen bonds is comparable to that of hydrogen bonds and can be tuned by modifying the electronic environment of the halogen bond donor and acceptor. In iodinated systems, I···X halogen bonds are generally stronger than those involving bromine or chlorine due to the larger and more positive σ-hole on the iodine atom. The strength of these interactions can be inferred from the distance between the donor and acceptor atoms in the crystal structure, which is typically shorter than the sum of their van der Waals radii.

Interactive Data Table: Halogen Bond Parameters in Representative Iodinated Aromatic Compounds

To illustrate the characteristics of iodine-based halogen bonds, the following table presents crystallographic data for selected iodinated aromatic compounds. While specific data for this compound is not publicly available, these examples demonstrate the typical geometries and distances of I···N and I···S halogen bonds.

Halogen Bond DonorHalogen Bond AcceptorI···X Distance (Å)C-I···X Angle (°)Reference Compound
C-IPyridyl-N2.78176.1Co-crystal of 1,4-diiodobenzene (B128391) and 4,4'-bipyridine
C-IThione-S3.14173.5N-(4-iodophenyl)-N'-(pyridin-2-yl)thiourea
C-ISulfoxide-O2.85175.2Co-crystal of 1,4-diiodotetrafluorobenzene (B1199613) and dimethyl sulfoxide (B87167)

Supramolecular Architecture Design

The predictable nature of non-covalent interactions like halogen and chalcogen bonding allows for the rational design of supramolecular architectures with desired properties. This field, known as crystal engineering, utilizes these interactions as "molecular glue" to assemble molecules into specific arrangements.

Crystal engineering aims to control the assembly of molecules in the solid state to form crystalline materials with specific structures and functions. The key principles involve the identification of robust and directional intermolecular interactions, often referred to as supramolecular synthons, that can reliably guide the self-assembly process. In the case of this compound, the C-I···S halogen bond and potentially S···S chalcogen bonds can act as primary synthons for constructing one-, two-, or three-dimensional networks. The geometry of the molecule itself, with its two para-substituted iodophenyl groups, provides a scaffold that can lead to the formation of linear chains or more complex architectures.

The self-assembly of this compound in the solid state is driven by the interplay of various non-covalent interactions. The primary halogen bond donor is the iodine atom, which can interact with the sulfur atom of a neighboring molecule (I···S halogen bond). Additionally, the iodine atom can also interact with another iodine atom (I···I halogen bond), or with the π-system of a phenyl ring.

Interactive Data Table: Non-Covalent Interaction Geometries in Diarylsulfides and Related Structures

This table provides examples of non-covalent interaction geometries observed in the crystal structures of compounds related to this compound, illustrating the principles of supramolecular assembly through halogen and chalcogen bonding.

Interaction TypeDonorAcceptorDistance (Å)Angle (°)Example Compound
Halogen Bond (I···S)C-ISulfide-S3.25170.54-Iodophenyl phenyl sulfide
Halogen Bond (I···I)C-IIodine3.80165.21,4-Diiodobenzene
Chalcogen Bond (S···S)C-SSulfide-S3.55168.0Diphenyl disulfide

Comparison with Other Non-Covalent Interactions

The strength of a halogen bond is significantly influenced by the polarizability of the halogen atom, following the general trend I > Br > Cl > F. Consequently, the iodine atoms in this compound are potent halogen bond donors. The interaction energy of iodine-mediated halogen bonds can range from 10 to 200 kJ/mol, a breadth that overlaps considerably with and can even exceed that of conventional hydrogen bonds (typically around 20 kJ/mol). This makes halogen bonding a formidable competitor to hydrogen bonding in systems where both are possible.

Chalcogen bonds, involving the sulfur atom in this compound, are another crucial directional interaction. The relative strength of halogen versus chalcogen bonds is highly dependent on the specific molecular environment, including the nature of the acceptor atom and the electronic properties of the substituents. uni.lunih.gov Some computational studies on model systems suggest that for a given acceptor, halogen bonds are often stronger than chalcogen bonds. uni.lu For instance, in a comparative study, the halogen bond was found to be the strongest, followed by the pnicogen bond, with the chalcogen bond being the weakest when interacting with nitrogen-containing bases. uni.lu However, both interactions are primarily driven by electrostatics and are highly directional. uni.luacs.org

Hydrogen bonds, while not intrinsically present in the this compound molecule itself, are a critical benchmark for comparison. They are characterized by a wide range of strengths and a well-defined directionality. In competitive scenarios, such as co-crystallization with hydrogen-bond-donating species, the formation of a halogen bond versus a hydrogen bond can be influenced by factors like solvent polarity. researchgate.net

To provide a clearer perspective, the following table summarizes the typical characteristics of these non-covalent interactions.

Interaction TypeTypical Donor/AcceptorTypical Interaction Energy (kJ/mol)Key Characteristics
Iodine Halogen BondC–I ··· O/N/S/π10 - 200Highly directional, strong, short contact distances.
Sulfur Chalcogen BondC–S ··· O/N/I5 - 40Directional, generally weaker than iodine halogen bonds.
Hydrogen Bond (Moderate)O–H/N–H ··· O/N15 - 40Highly directional, benchmark for strong non-covalent interactions.
π-π StackingAromatic ring ··· Aromatic ring8 - 42Less directional, important for packing of aromatic systems.

The data illustrates that the C–I···S interactions in this compound, which can be classified as a hybrid of halogen and chalcogen bonding, are expected to be highly directional and a primary determinant of the supramolecular structure. Their strength is likely to be competitive with moderate hydrogen bonds. While π-π stacking may play a secondary role in optimizing the packing of the aromatic rings, the specificity and strength of the iodine- and sulfur-centered interactions are anticipated to be the dominant forces in the crystal engineering of this compound and its derivatives.

Coordination Chemistry of Bis P Iodophenyl Sulfide Derivatives

Sulfur as a Ligand Donor Site

The sulfur atom in bis(p-iodophenyl) sulfide (B99878), as in other diaryl sulfides, is a key site for coordination to metal centers. Its lone pairs of electrons can be donated to a suitable metal ion, forming a coordinate covalent bond. The nature of this interaction and the resulting complexes are influenced by the electronic and steric properties of the ligand and the metal.

The sulfur atom of diaryl sulfides can coordinate to a wide range of transition metals, leading to the formation of stable metal-sulfide complexes. The coordination can result in mononuclear complexes, where a single ligand is bound to a metal center, or more complex polynuclear structures. The strength of the metal-sulfur bond is dependent on several factors, including the Lewis acidity of the metal and the nucleophilicity of the sulfur atom.

Research on related sulfur-containing ligands has demonstrated their ability to form complexes with various transition metals. For instance, complexes of cobalt(II), nickel(II), and copper(II) have been synthesized with bidentate ligands containing sulfur and nitrogen donor atoms. In these complexes, the geometry around the metal center is influenced by the nature of the ligand and the metal ion, with tetrahedral and square planar geometries being common.

Metal IonLigand TypeTypical Coordination Geometry
Co(II)Bidentate N,S-donorTetrahedral
Ni(II)Bidentate N,S-donorSquare Planar
Cu(II)Bidentate N,S-donorTetrahedral

This table presents typical coordination geometries observed for selected metal ions with bidentate sulfur- and nitrogen-containing ligands, providing a basis for predicting the behavior of bis(p-iodophenyl) sulfide.

Diaryl sulfides, including this compound, possess the ability to act as bridging ligands, connecting two or more metal centers. In this mode, the sulfur atom donates its lone pairs to two different metal ions simultaneously, forming a µ-sulfido bridge. This bridging capability is fundamental to the formation of dinuclear and polynuclear complexes, as well as coordination polymers.

The formation of sulfide-bridged complexes is a well-established concept in coordination chemistry. These structures are of interest for their potential applications in catalysis, materials science, and as models for biological systems. The geometry of the resulting bridged complex, including the metal-sulfur-metal bond angle and the distance between the metal centers, is dictated by the steric and electronic properties of both the ligand and the metal ions. While specific examples involving this compound are not extensively documented, the behavior of other diaryl sulfides suggests that it would readily form such bridged structures.

Iodine as a Potential Donor in Metal Coordination

The iodine atoms in this compound introduce another dimension to its coordination chemistry. While not a classical ligand donor site in the same vein as sulfur, iodine can participate in weaker, yet significant, interactions with metal centers and other atoms. This interaction, known as halogen bonding, is an attractive, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on another molecule.

Interaction TypeDescription
M···I-RDirect interaction between a metal center and the iodine atom.
X···I-RInteraction between a coordinated ligand or counter-ion (X) and the iodine atom.

This table outlines the potential types of halogen bonding interactions that the iodine atoms of this compound could engage in within a coordination complex.

Design of Multidentate Ligands Incorporating Related Motifs

The structural and electronic features of this compound make it an attractive building block for the design of more complex multidentate ligands. By introducing additional donor groups onto the phenyl rings, it is possible to create ligands that can chelate to a metal center, leading to more stable and well-defined coordination complexes.

The synthesis of such multidentate ligands can be achieved through various organic transformations on the aromatic rings of the diaryl sulfide scaffold. For example, the introduction of nitrogen- or oxygen-containing functional groups in the ortho positions relative to the sulfur bridge can lead to the formation of tridentate or tetradentate ligands. These ligands can then be used to synthesize a wide range of coordination complexes with tailored properties. The design principles for such ligands often involve considering the desired coordination geometry around the metal center and the electronic properties that the ligand will impart to the resulting complex. The development of new sulfur-containing tetradentate ligands for applications in asymmetric catalysis highlights the potential in this area.

Ligand Design StrategyPotential Donor AtomsResulting Ligand Type
Ortho-functionalization with pyridyl groupsS, NTridentate (S,N,N')
Ortho-functionalization with hydroxyl groupsS, OTridentate (S,O,O')

This table provides examples of how this compound could be modified to create multidentate ligands.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a principal tool for the quantum mechanical modeling of molecules, providing a balance between accuracy and computational cost. DFT calculations are instrumental in elucidating the electronic structure of bis(p-iodophenyl) sulfide (B99878), offering a foundational understanding of its stability, reactivity, and intermolecular interaction capabilities.

Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. mdpi.com A larger gap generally implies higher stability and lower reactivity.

For aromatic sulfides and iodinated compounds, the HOMO is typically characterized by π-orbitals distributed across the phenyl rings and the sulfur atom's lone pairs. The LUMO, conversely, is often an antibonding π*-orbital. The presence of the electron-withdrawing iodine atoms is expected to influence the energies of these orbitals.

Table 1: Frontier Molecular Orbital Energies and Related Properties

ParameterDescriptionTypical Expected Values (Illustrative)
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.5 to -6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.0 eV
HOMO-LUMO Gap (ΔE)ELUMO - EHOMO4.0 to 5.0 eV
Ionization Potential (I)≈ -EHOMO5.5 to 6.5 eV
Electron Affinity (A)≈ -ELUMO1.0 to 2.0 eV

Note: The values presented in this table are illustrative and represent typical ranges for similar aromatic iodo-sulfide compounds. Specific DFT calculations for bis(p-iodophenyl) sulfide are required for precise values.

Analysis of the HOMO and LUMO electron density distributions would reveal the most probable sites for electrophilic and nucleophilic attack, respectively.

Electrostatic Potential Surface Analysis for σ-Hole Characterization

The molecular electrostatic potential (ESP) surface is a valuable tool for understanding and predicting intermolecular interactions. It maps the electrostatic potential onto the electron density surface of a molecule, with regions of negative potential (electron-rich) typically colored red and regions of positive potential (electron-poor) colored blue.

A significant feature of covalently bonded halogen atoms, particularly heavier ones like iodine, is the presence of a "σ-hole". nih.govnih.gov This is a region of positive electrostatic potential located on the outermost portion of the halogen atom, along the extension of the covalent bond (in this case, the C-I bond). nih.govnih.gov The σ-hole arises from the anisotropic distribution of electron density around the halogen atom. nih.gov This positive region can engage in attractive, non-covalent interactions with electron-rich sites (Lewis bases), such as lone pairs or π-electrons of other molecules. These interactions are known as halogen bonds.

For this compound, an ESP analysis would be expected to reveal two prominent σ-holes, one on each iodine atom, making these sites highly directional for forming halogen bonds. The magnitude of the positive potential in the σ-hole is a key determinant of the strength of these interactions.

Table 2: Electrostatic Potential (ESP) Features

FeatureLocationExpected ESP Value (VS,max)Significance
σ-holeOn the outer surface of the iodine atoms, along the C-I bond axisPositiveSite for halogen bonding with nucleophiles
Negative BeltPerpendicular to the C-I bond, around the iodine atomNegativeRegion of higher electron density
Sulfur Lone PairsAbove and below the sulfur atomNegativePotential site for interactions with electrophiles
Aromatic Ringsπ-electron clouds above and below the ringsNegativeCan participate in π-stacking and other non-covalent interactions

Note: VS,max refers to the maximum electrostatic potential on the molecular surface.

Ab Initio and Molecular Mechanics Approaches

While DFT is a powerful method, other computational techniques also offer valuable insights. Ab initio methods, which are based on first principles without empirical parameterization, can provide highly accurate results, though often at a greater computational expense. libretexts.orgwikipedia.org Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed to obtain benchmark energetic and structural data for this compound and its complexes.

Molecular mechanics (MM), on the other hand, utilizes classical force fields to model molecular systems. While less accurate for describing electronic properties, MM is computationally efficient and well-suited for studying the conformational landscape of large molecules and the dynamics of supramolecular assemblies. A suitable force field for this compound would need to be carefully parameterized to accurately describe the specific interactions involving iodine and sulfur.

Computational Modeling of Non-Covalent Interactions and Supramolecular Assemblies

The presence of two iodine atoms capable of forming halogen bonds and two phenyl rings that can participate in π-stacking interactions makes this compound an interesting building block for supramolecular chemistry. Computational modeling is essential for predicting and understanding how these molecules self-assemble.

Tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be applied to the calculated wavefunctions to characterize the nature and strength of these weak interactions in detail. Molecular dynamics simulations, using either quantum mechanics/molecular mechanics (QM/MM) methods or classical force fields, can provide insights into the dynamic behavior and thermodynamic stability of larger aggregates and crystalline structures of this compound. manchester.ac.uk

Applications in Advanced Materials Science

Polymerization and Polymeric Material Synthesis

The primary application of Bis(p-iodophenyl) sulfide (B99878) in polymer chemistry is as a monomer or precursor for the synthesis of aromatic sulfide polymers, most notably Poly(p-phenylene sulfide) (PPS). The nature of the halogen atom on the phenyl ring plays a crucial role in determining the efficiency of polymerization and the quality of the resulting polymer.

Precursor in Poly(p-phenylene sulfide) (PPS) and Related Polymers

Poly(p-phenylene sulfide) (PPS) is a high-performance engineering thermoplastic known for its exceptional thermal stability, chemical resistance, and mechanical properties. wikipedia.org One synthetic route to creating linear, high-quality PPS involves the thermolysis of bis(4-halophenyl) disulfides. In this context, the iodo-substituted precursor, bis(4-iodophenyl) disulfide, has demonstrated significant advantages over its bromo- and chloro-analogs. researchgate.net

The carbon-iodine bond is weaker and more reactive than carbon-bromine or carbon-chlorine bonds, facilitating more efficient polymerization reactions. This heightened reactivity allows for the synthesis of linear, high molecular weight PPS in high yields. researchgate.net In contrast, heating bis(4-chlorophenyl) disulfide often results in only low molecular weight polymers, while bis(4-fluorophenyl) disulfide may remain stable and unreactive under similar conditions. researchgate.net The use of Bis(p-iodophenyl) sulfide and its disulfide counterpart enables the production of PPS with a well-defined linear structure, which is essential for achieving optimal material properties such as high crystallinity and improved mechanical strength. nih.gov

Role in High Molecular Weight Polymer Formation

The formation of high molecular weight polymers is critical for developing robust materials suitable for demanding applications. Lower molecular weight polymers may exhibit brittleness and inferior thermal and mechanical properties. The choice of monomer is a key factor in achieving the desired polymer chain length.

Research has shown a clear trend in the reactivity of bis(4-halophenyl) precursors for PPS synthesis, directly impacting the molecular weight of the final polymer. researchgate.net The thermolysis of bis(4-iodophenyl) disulfide has been successfully utilized to produce high molecular weight PPS. researchgate.net This is attributed to the lower bond dissociation energy of the C-I bond compared to C-Br and C-Cl, which promotes more effective and complete polymerization under viable reaction conditions.

PrecursorRelative Reactivity in ThermolysisTypical Polymer OutcomeReference
Bis(p-iodophenyl) disulfideHighHigh molecular weight polymer researchgate.net
Bis(p-bromophenyl) disulfideModeratePolymer formation, may require catalysts or reducing agents for high MW researchgate.net
Bis(p-chlorophenyl) disulfideLowLow molecular weight polymer researchgate.net
Bis(p-fluorophenyl) disulfideVery Low / InertRemains stable, no polymer formation researchgate.net
Table 1. Comparison of Bis(p-halophenyl) Precursors in PPS Synthesis.

Potential in Functional Materials with Unique Electronic Properties

While pristine Poly(p-phenylene sulfide) is an electrical insulator, it serves as a precursor to conductive polymers. wikipedia.org Through processes such as doping with oxidizing agents (e.g., AsF₅) or other dopants, the insulating PPS can be converted into a semiconducting material. wikipedia.orgmit.edu The conductivity of polymers can be increased by many orders of magnitude through doping, transforming them from insulators (10⁻¹⁰ to 10⁻⁶ S·cm⁻¹) into materials with conductivities approaching that of metals. nih.gov

Supramolecular Materials via Engineered Non-Covalent Interactions

The field of supramolecular chemistry focuses on creating complex, ordered structures through non-covalent interactions. This compound is a highly promising building block, or "tecton," for crystal engineering and the design of supramolecular materials due to its capacity for strong and directional halogen bonding.

The iodine atoms on the molecule act as potent halogen bond donors. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site such as a nitrogen, oxygen, or another halogen atom. nih.gov The strength of this interaction increases with the polarizability of the halogen, making iodine the most effective halogen bond donor among the halogens. nih.gov

The linear arrangement of the two iodine atoms in this compound allows it to act as a ditopic tecton, capable of forming two halogen bonds in a roughly linear fashion. This enables the programmed self-assembly of the molecule into one-dimensional chains or more complex networks when co-crystallized with suitable halogen bond acceptors (e.g., molecules containing pyridyl or amine groups). researchgate.netnih.gov This strategy can be used to construct novel crystalline materials with precisely controlled architectures and potentially unique optical or electronic properties derived from the specific arrangement of the molecular components.

Non-Covalent InteractionPotential Role in this compound Assemblies
Halogen Bonding (I···N, I···O, etc.)Primary directional interaction for building 1D, 2D, or 3D supramolecular networks. researchgate.netnih.gov
π–π StackingInteraction between the electron-rich phenyl rings, contributing to the stability of the overall structure.
C–H···π InteractionsWeak hydrogen bonds where C-H groups interact with the face of the phenyl rings, aiding in crystal packing.
Table 2. Potential Non-Covalent Interactions for Supramolecular Assembly.

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Methodologies

While traditional methods for synthesizing diaryl sulfides are well-established, future research is expected to focus on developing more sustainable, efficient, and milder methodologies for producing bis(p-iodophenyl) sulfide (B99878) and its derivatives. The C-I bonds in the precursor, p-diiodobenzene, are particularly amenable to modern cross-coupling techniques.

Emerging trends in diaryl sulfide synthesis that could be applied to bis(p-iodophenyl) sulfide include:

Advanced Catalytic Systems: Exploration of next-generation catalysts is a primary research avenue. While copper and palladium are staples in C-S cross-coupling, newer systems based on gold and nickel are showing promise for performing these reactions under milder conditions. Gold-catalyzed C–S cross-coupling, for instance, can proceed smoothly using aryl iodides and disulfides, eliminating the need for harsh reagents. nih.gov Mechanochemical methods using nickel catalysts are also being developed to reduce solvent use and reaction times.

Ligand-Free and Heterogeneous Catalysis: To improve sustainability and cost-effectiveness, the development of ligand-free catalytic systems and recyclable heterogeneous catalysts is crucial. Copper-based metal-organic frameworks (MOFs) have already been demonstrated as efficient and reusable catalysts for the synthesis of diaryl sulfides from aryl halides. nih.govorganic-chemistry.org

Photocatalysis: Visible-light-mediated, metal-free oxidative coupling reactions offer a green alternative to traditional metal-catalyzed methods. organic-chemistry.org These reactions can proceed at room temperature under aerobic conditions, representing a significant step forward in sustainable chemistry.

Table 1: Comparison of Emerging Catalytic Systems for Diaryl Sulfide Synthesis

Catalytic System Key Features Potential Advantages for this compound Synthesis
Gold (Au) Catalysis Employs hemilabile P,N-ligands; proceeds under mild conditions. nih.gov High functional group tolerance; reduced catalyst poisoning.
Nickel (Ni) Catalysis Cost-effective alternative to palladium; effective in mechanochemical setups. Lower cost; potential for solvent-free synthesis.
Heterogeneous MOFs Recyclable solid catalysts (e.g., MOF-199); high surface area. nih.govorganic-chemistry.org Ease of catalyst separation and reuse; enhanced stability.
Organophotocatalysis Metal-free; uses visible light and a photosensitizer (e.g., rose bengal). organic-chemistry.org Environmentally benign; operates at ambient temperature.

Exploration of Enhanced Non-Covalent Interaction Design for Material Functionality

The future of materials science lies in the precise control of molecular assembly through non-covalent interactions. This compound is an exemplary candidate for crystal engineering and the design of supramolecular materials due to the presence of strong halogen bond donors (iodine atoms) and a potential halogen bond acceptor (the sulfide group).

Halogen Bonding: The iodine atom is a highly effective halogen bond donor because of its large size and high polarizability, which creates a positive region of electrostatic potential (the σ-hole) opposite the C-I covalent bond. nih.gov This directional and strong interaction can be harnessed to guide the self-assembly of this compound molecules into predictable one-, two-, or three-dimensional networks. organic-chemistry.orgrsc.org Research into co-crystallization with various halogen bond acceptors could lead to new materials with tailored architectures.

Sulfur-Centered Interactions: The sulfur atom in the sulfide bridge can act as a halogen or hydrogen bond acceptor. acs.org The interplay between I···S halogen bonds and other weak interactions, such as π-π stacking of the phenyl rings and C-H···π interactions, could be exploited to fine-tune the packing of molecules in the solid state. Computational modeling will be instrumental in predicting and understanding these complex interaction networks. rsc.org

Supramolecular Polymers: By combining this compound with complementary bi-functional halogen bond acceptors, it is possible to construct robust supramolecular polymers. The directionality of the halogen bonds would impart a high degree of order to these assemblies, making them interesting candidates for applications in areas such as porous materials and soft electronics.

Table 2: Key Non-Covalent Interactions for this compound

Interaction Type Donor Acceptor Potential Role in Material Design
Halogen Bond Iodine (σ-hole) Sulfide, π-systems, other Lewis bases Primary directional force for crystal engineering and self-assembly. organic-chemistry.orgnih.govrsc.org
π-π Stacking Phenyl Ring Phenyl Ring Contributes to the stabilization of layered or columnar structures.
C-H···π Interaction Phenyl C-H Phenyl Ring Influences molecular conformation and packing efficiency.
I···π Interaction Iodine Phenyl Ring A weaker, semi-localized interaction that can influence crystal packing. organic-chemistry.org

Integration into Advanced Functional Systems

The bifunctional nature of this compound, with two reactive C-I sites, makes it an attractive monomer or building block for integration into advanced functional systems.

High-Performance Polymers: this compound can serve as a monomer for the synthesis of poly(p-phenylene sulfide) (PPS) and related high-performance polymers. nih.gov Future research could focus on novel polymerization techniques that leverage the reactivity of the C-I bond to create polymers with enhanced thermal stability, chemical resistance, and specific electronic properties for use in demanding engineering applications.

Metal-Organic Frameworks (MOFs): The molecule could be employed as a sulfur-containing organic linker in the synthesis of novel MOFs. The sulfide groups within the MOF pores could offer specific binding sites for heavy metals or act as catalytic centers. The terminal iodine atoms could either be retained for post-synthetic modification or serve as the reactive sites for coupling with metal nodes during MOF assembly. thieme-connect.com

Electronic and Optoelectronic Materials: The incorporation of heavy atoms like iodine into conjugated organic materials can significantly alter their electronic properties. nih.gov Research has shown that iodine substitution can lead to higher-energy occupied molecular orbitals and smaller HOMO-LUMO gaps, which are desirable for applications in organic electronics. nih.gov this compound could be a foundational component for new organic semiconductors, emitters, or materials for optical devices.

Catalyst Design and Organocatalysis Applications

The diaryl sulfide scaffold is increasingly being recognized for its potential in catalysis, both as a ligand for metal catalysts and as a core structure for organocatalysts.

Organocatalysis: The field of chiral organosulfur catalysis is an emerging area with significant room for growth. acs.org While less explored than amine or phosphine (B1218219) catalysis, chiral sulfides have been successfully used in reactions like asymmetric halocyclizations. rsc.org Future work could involve designing chiral versions of this compound or its derivatives to act as novel organocatalysts, where the sulfur atom plays a key role in the catalytic cycle, potentially through the formation of sulfonium (B1226848) intermediates.

Table 3: Potential Catalytic Applications

Application Area Design Strategy Example Reaction
Asymmetric Catalysis Functionalization with a chiral auxiliary (e.g., oxazoline) to form a chiral ligand. nih.gov Palladium-catalyzed allylic alkylation
Organocatalysis Synthesis of enantiopure sulfide derivatives to act as chiral Lewis bases. rsc.org Asymmetric halocyclization
Cross-Coupling Use as a robust scaffold for phosphine or N-heterocyclic carbene ligands. Suzuki or C-S cross-coupling reactions

Q & A

Q. What methodological considerations are essential when designing comparative studies between this compound and its bromo/chloro analogs?

  • Answer : Control for solvent polarity, temperature, and catalyst systems to isolate electronic/steric effects. Use turnover frequency (TOF) and activation energy comparisons. Pair experimental data with Natural Bond Orbital (NBO) analysis to quantify substituent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.